Indoline, 1-(2-(4-pyridyl)ethyl)-
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Overview
Description
1-(2-Pyridin-4-ylethyl)-2,3-dihydroindole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyridin-4-ylethyl)-2,3-dihydroindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethylpyridine and indole.
Reaction Conditions: The key step involves a nucleophilic substitution reaction where the 2-bromoethylpyridine reacts with indole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-pyridin-4-ylethyl)-2,3-dihydroindole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridin-4-ylethyl)-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2-Pyridin-4-ylethyl)-2,3-dihydroindole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-pyridin-4-ylethyl)-2,3-dihydroindole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure but differ in their side chains and biological activities.
Pyridine Derivatives: Compounds such as 2-(pyridin-4-yl)ethanol and 4-(pyridin-4-yl)butanoic acid share the pyridine ring but have different linkers and functional groups.
Uniqueness: 1-(2-Pyridin-4-ylethyl)-2,3-dihydroindole is unique due to its combined indole and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
10215-84-6 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,9-10H,7-8,11-12H2 |
InChI Key |
FTGIWLFSDZPQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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